N-cyclopentyl-2-methyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-methyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-methyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide typically involves the construction of the indole ring followed by the introduction of the cyclopentyl, methylsulfonyl, and carboxamide groups. Common synthetic routes include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions to form indoles.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to introduce amine groups into the indole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-methyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of halogenated or nitrated indole derivatives
Scientific Research Applications
N-cyclopentyl-2-methyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-methyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-2-methyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxylate
- N-cyclopentyl-2-methyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide analogs
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentyl and methylsulfonyl groups may enhance its stability and bioactivity compared to similar compounds.
Properties
IUPAC Name |
N-cyclopentyl-2-methyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-11-9-13-10-12(16(19)17-14-5-3-4-6-14)7-8-15(13)18(11)22(2,20)21/h7-8,10-11,14H,3-6,9H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDBBEDJTFIWKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.